molecular formula C18H25NO5S B609055 Mirogabalin besylate CAS No. 1138245-21-2

Mirogabalin besylate

Numéro de catalogue: B609055
Numéro CAS: 1138245-21-2
Poids moléculaire: 367.5 g/mol
Clé InChI: OKJXJRVWXYRSAN-TXULWXBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mirogabalin besylate is a novel gabapentinoid developed by Daiichi Sankyo and approved in Japan in 2019 for neuropathic pain (NeP), including diabetic peripheral neuropathy (DPN), postherpetic neuralgia (PHN), central NeP (CNeP), and cancer-related pain . Structurally, it contains a bicyclo[3.2.0]heptane skeleton with three stereogenic centers, contributing to its complex synthesis . As a selective ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), mirogabalin modulates pain transmission by reducing neuronal hyperexcitability . Its unique pharmacokinetic (PK) profile includes rapid absorption (steady-state plasma concentration within 3 days) and a biphasic elimination half-life, enabling once- or twice-daily dosing . Common adverse effects (AEs) include dizziness (8–16%) and somnolence (6–24%) .

Analyse Des Réactions Chimiques

Le bésylate de mirogabaline subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorhydrique, la triéthylamine et l'acide phénylsulfonique . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au produit final, le bésylate de mirogabaline.

Applications de la recherche scientifique

Le bésylate de mirogabaline a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il a été largement étudié pour son efficacité dans le traitement de la douleur neuropathique, y compris la douleur neuropathique périphérique diabétique et la névralgie post-herpétique . De plus, le bésylate de mirogabaline a montré un potentiel pour prévenir les dysfonctionnements de la mémoire, les comportements anxieux et les scores anormaux de la défécation chez les modèles animaux . Son profil de liaison unique et sa longue durée d'action en font un candidat prometteur pour des recherches plus approfondies dans la gestion de la douleur et d'autres affections neurologiques .

Mécanisme d'action

Le bésylate de mirogabaline exerce ses effets en se liant sélectivement aux sous-unités α2δ-1 des canaux calciques dépendants du voltage (CCDV) au niveau de la corne dorsale de la moelle épinière . Cette liaison inhibe la libération de neurotransmetteurs dépendante du calcium, ce qui réduit la transmission des signaux de douleur . Le composé présente une affinité plus élevée et une vitesse de dissociation plus lente pour les sous-unités α2δ-1 par rapport aux autres gabapentinoïdes, ce qui contribue à ses forts effets analgésiques et à sa faible incidence d'effets secondaires du système nerveux central .

Applications De Recherche Scientifique

Clinical Applications

1. Peripheral Neuropathic Pain

Mirogabalin has been primarily approved for treating conditions such as diabetic peripheral neuropathic pain and post-herpetic neuralgia. A pooled analysis of two pivotal Phase III studies involving Asian patients demonstrated that mirogabalin significantly alleviated pain compared to placebo. The study included 1587 patients, with notable improvements in the average daily pain score observed at week 14 for those receiving mirogabalin at doses of 10 mg twice daily and 15 mg twice daily .

2. Trigeminal Neuropathy

Recent case studies have highlighted the effectiveness of mirogabalin in managing postoperative trigeminal neuropathy. In two illustrative cases involving patients who underwent skull base surgeries, mirogabalin was administered to alleviate facial tingling and numbness. Both patients reported significant improvement in their symptoms following treatment .

Efficacy and Safety

The analgesic efficacy of mirogabalin is attributed to its higher selective affinity for the α2δ-1 subunit compared to pregabalin, leading to a potent and sustained analgesic effect . Additionally, it exhibits a favorable side effect profile due to its rapid dissociation from the α2δ-2 subunit, which is associated with central nervous system-related adverse effects.

Adverse Effects:
Common treatment-emergent adverse events include somnolence and dizziness, with varying incidences across different dosing regimens. For instance, somnolence was reported in 3.8% of patients receiving placebo versus 19.1% in those on the highest dose of mirogabalin (15 mg BID) . Importantly, the incidence of adverse effects appears to be influenced by factors such as age and baseline weight .

Pharmacokinetics

Mirogabalin's pharmacokinetic profile has been explored in various studies, revealing that renal impairment significantly affects its clearance rates. In patients with end-stage renal disease undergoing hemodialysis, approximately 15.3% of the drug was removed from circulation during a four-hour session . This necessitates careful dosage adjustments in populations with compromised renal function.

Case Studies Summary

Study/Case Condition Findings
Phase III StudyDiabetic Peripheral Neuropathic PainSignificant reduction in pain scores compared to placebo; well-tolerated
Case Study 1Trigeminal Neuropathy (Post-surgery)Patient reported immediate improvement in facial numbness after administration
Case Study 2Trigeminal Neuropathy (Post-surgery)Gradual improvement in tingling sensations following treatment

Comparaison Avec Des Composés Similaires

Mechanism of Action and Selectivity

Mirogabalin distinguishes itself from other gabapentinoids (e.g., pregabalin, gabapentin) through its subunit-specific binding kinetics:

  • α2δ-1 affinity : Mirogabalin exhibits a dissociation half-life of ≥6 hours for α2δ-1, significantly longer than pregabalin’s 2–3 hours , enabling prolonged analgesic effects .
  • α2δ-2 dissociation : Mirogabalin rapidly dissociates from α2δ-2 (half-life: <2 hours ), reducing cerebellar binding and minimizing central nervous system (CNS) AEs like ataxia .

Structural Comparison :

Compound Target Subunits Binding Kinetics (α2δ-1/α2δ-2 Dissociation Half-Life) Selectivity Ratio (α2δ-1:α2δ-2)
Mirogabalin α2δ-1, α2δ-2 ≥6 hours / <2 hours 3:1
Pregabalin α2δ-1, α2δ-2 2–3 hours / 2–3 hours 1:1
Gabapentin α2δ-1, α2δ-2 Non-selective Not well-characterized

Pharmacokinetic Profiles

Parameter Mirogabalin Pregabalin Gabapentin
Bioavailability ~90% (dose-independent) ~90% (dose-independent) 27–60% (dose-dependent)
Tmax (hours) 1–2 1–2 2–4
Half-life (hours) 5–13 (biphasic) 5–7 5–7
Renal Excretion 85% 90% 100%
Steady State 3 days 1–2 days 1–2 days

Mirogabalin’s biphasic elimination allows flexible dosing, while gabapentin’s absorption variability limits clinical utility .

Clinical Efficacy

Approved Indications :

  • Mirogabalin: DPN, PHN, CNeP, cancer pain (Japan) .
  • Pregabalin: DPN, PHN, fibromyalgia, generalized anxiety disorder (global) .
  • Gabapentin: DPN, PHN, epilepsy (global) .

Key Trials :

Condition Mirogabalin Efficacy Pregabalin Efficacy
DPN Phase III: 30–45% pain reduction (vs. 25% placebo) 30–50% pain reduction
PHN Phase III: ≥2-point ADPS reduction in 60% patients 50% pain reduction
Fibromyalgia Ineffective in phase III trials FDA-approved for fibromyalgia
Central NeP Effective in spinal cord injury and post-stroke pain Limited evidence

Mirogabalin shows earlier onset (pain relief within 2 days) compared to pregabalin (1–2 weeks) . However, it lacks efficacy in fibromyalgia, a key pregabalin indication .

Drug Interactions and Combination Therapy

  • Renal impairment: Dose adjustment required for all gabapentinoids due to renal excretion .

Special Populations and Regional Approvals

  • Asian focus : Most trials involved Asian populations; generalizability to other ethnicities requires validation .
  • Postoperative pain : Emerging evidence supports mirogabalin for trigeminal neuropathy after skull base surgery .

Activité Biologique

Mirogabalin besylate, a novel selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), has emerged as a significant therapeutic option for managing neuropathic pain, particularly in conditions such as diabetic peripheral neuropathic pain (DPNP) and post-herpetic neuralgia (PHN). This article provides a comprehensive overview of the biological activity of mirogabalin, including its pharmacodynamics, clinical efficacy, safety profile, and case studies.

Pharmacodynamics

Mirogabalin exhibits a high affinity for the α2δ-1 subunit of VGCCs, which is primarily associated with its analgesic properties. The drug's binding affinity is significantly stronger than that of pregabalin, another gabapentinoid. Mirogabalin's dissociation half-life from the α2δ-1 subunit is approximately 11.1 hours , compared to 1.4 hours for pregabalin. This prolonged binding duration contributes to its sustained analgesic effects and a potentially improved safety profile by reducing adverse central nervous system (CNS) effects associated with α2δ-2 subunit interactions .

Clinical Efficacy

Mirogabalin has been evaluated in multiple clinical trials, demonstrating significant efficacy in reducing pain levels in patients with neuropathic pain. A pooled analysis from two pivotal Phase III studies involving 1587 patients showed that mirogabalin significantly improved average daily pain scores compared to placebo. The results indicated changes from baseline in average daily pain scores (ADPS) at week 14 of -0.31 for the 10 mg BID group and -0.63 for the 15 mg BID group .

Table 1: Summary of Clinical Trial Results

Treatment GroupChange in ADPS (Week 14)% Patients Reporting Adverse Events
Placebo-3.8% somnolence
Mirogabalin 15 mg QD-0.3110.8% somnolence
Mirogabalin 10 mg BID-0.6314.5% somnolence
Mirogabalin 15 mg BID-19.1% somnolence

Safety Profile

The safety profile of mirogabalin has been characterized by a lower incidence of adverse events compared to traditional gabapentinoids. Common treatment-emergent adverse events (TEAEs) include:

  • Somnolence : Reported in approximately 6-24% of patients.
  • Dizziness : Occurred in about 8-16% .
  • Other less common events include headache, nausea, and peripheral edema.

In studies involving patients with renal impairment, mirogabalin was well tolerated, with most TEAEs being mild to moderate .

Case Study 1: Efficacy in Trigeminal Neuralgia

A case series involving six patients with trigeminal neuralgia demonstrated that mirogabalin effectively reduced pain levels with manageable side effects. Patients reported significant improvements in their pain scores after initiating treatment with mirogabalin, highlighting its potential as an alternative therapy for this challenging condition .

Case Study 2: Patients with Renal Impairment

In a study focused on Japanese patients with varying degrees of renal impairment, mirogabalin was shown to significantly reduce ADPS from baseline at a fixed dose of 7.5 mg once or twice daily. The study found that despite renal impairment, the drug remained effective and well tolerated .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of mirogabalin besylate in modulating neuropathic pain?

this compound selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs), with higher affinity for α2δ-1 (Kd = 13.5 nM in humans) compared to α2δ-2 (Kd = 22.7 nM in humans). This binding inhibits calcium influx, reducing excitatory neurotransmitter release in pain pathways. Unlike pregabalin, mirogabalin exhibits slower dissociation kinetics, leading to prolonged analgesic effects .

Q. How do species-specific differences in α2δ subunit binding affinity impact preclinical study design?

Mirogabalin shows species-dependent binding: rat α2δ-1 (Kd = 27 nM) and α2δ-2 (Kd = 47.6 nM) have lower affinity than human isoforms. Researchers must adjust dosing in rodent models (e.g., higher doses for equivalent target engagement) and validate translational relevance using humanized models or complementary assays .

Q. What are the standard methodologies for assessing mirogabalin’s analgesic efficacy in animal models?

Key models include:

  • Partial sciatic nerve ligation (PSL) : Measures mechanical allodynia via von Frey filaments. Mirogabalin at 3–10 mg/kg significantly increases paw withdrawal thresholds (AUC0–8h) .
  • Streptozotocin (STZ)-induced diabetic neuropathy : Evaluates dose-dependent pain relief (ED50 = 2.5–4.4 mg/kg) over 5 days .
  • Rota-rod and locomotor activity tests : Assess CNS side effects; mirogabalin at 10–30 mg/kg shows minimal motor impairment vs. pregabalin .

Q. How is mirogabalin classified in pharmacological databases like ATC?

Mirogabalin is categorized under N02BF03 (gabapentinoids) in the Anatomical Therapeutic Chemical (ATC) system, targeting CACNA2D1 and CACNA2D2 subunits for neuropathic pain .

Advanced Research Questions

Q. How can contradictory data on mirogabalin’s ED50 values across pain models be reconciled?

ED50 varies by model:

  • PSL model : 3 mg/kg
  • STZ model : 2.5–4.4 mg/kg
  • Locomotor activity : ED50 = 43.9 mg/kg These discrepancies arise from differences in pain pathophysiology (peripheral vs. central sensitization) and assay sensitivity. Researchers should use model-specific dose-response curves and prioritize translational endpoints (e.g., AUC thresholds) .

Q. What experimental designs optimize mirogabalin’s dose-escalation protocols in long-term studies?

Phase 3 trials use a stepwise regimen:

  • Initial dose : 5 mg twice daily.
  • Titration : Increments of 5 mg/week, up to 15 mg/day. This minimizes adverse effects (e.g., somnolence) while achieving steady-state α2δ-1 occupancy. Preclinical studies mirror this using staggered dosing in chronic constriction injury models .

Q. What methodologies validate mirogabalin’s selectivity for α2δ subunits over off-target receptors?

Off-target profiling via:

  • Eurofins Panlabs SpectrumScreen : 187 receptors/enzymes tested at 50 µM; mirogabalin shows no significant activity (<50% inhibition) .
  • Radioligand binding assays : Confirms specificity using ³H-mirogabalin in cortical homogenates (IC50 = 16.0 nM for gabapentin-binding sites) .

Q. How should subgroup analyses in phase 3 trials address heterogeneity in central neuropathic pain (CNeP) populations?

Post hoc analyses stratify patients by:

  • Stroke type/lesion location : Cortical vs. subcortical.
  • Pain duration : Acute (<6 months) vs. chronic (>12 months). Mirogabalin’s efficacy in post-stroke CNeP is consistent across subgroups, but sample sizes must be powered to detect ≥30% pain reduction in niche cohorts .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models predict mirogabalin’s sustained analgesia?

Two-compartment PK models with slow α2δ-1 dissociation (t½ ~6 hours) correlate with prolonged pain relief. Simulations suggest 30 mg/day achieves >90% target occupancy in humans, validated via cerebrospinal fluid biomarker sampling .

Q. How do combination therapies with mirogabalin enhance analgesic efficacy in refractory neuropathic pain?

Synergy studies with:

  • Tricyclic antidepressants (TCAs) : Additive effects via noradrenaline reuptake inhibition.
  • Duloxetine : Dual VGCC and serotonin-norepinephrine modulation.
    Trial designs use factorial analysis (e.g., 2x2 matrix) to quantify interaction effects .

Q. Methodological Considerations

  • Dosing in Rodents : Adjust for species-specific α2δ affinity (e.g., 10 mg/kg in rats ≈ 5 mg in humans) .
  • Behavioral Assays : Use blinded, randomized protocols with vehicle controls to reduce bias .
  • Data Contradictions : Apply meta-analytic frameworks (e.g., random-effects models) to harmonize preclinical and clinical findings .

Propriétés

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJXJRVWXYRSAN-TXULWXBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-21-2
Record name Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirogabalin besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIROGABALIN BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.